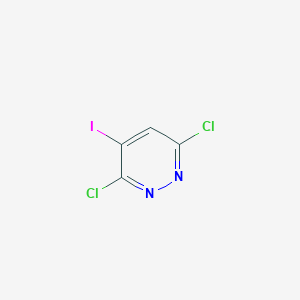

![molecular formula C6H4N2O3S B177697 Isothiazolo[5,4-b]pyridin-3(2H)-on 1,1-dioxid CAS No. 138417-40-0](/img/structure/B177697.png)

Isothiazolo[5,4-b]pyridin-3(2H)-on 1,1-dioxid

Übersicht

Beschreibung

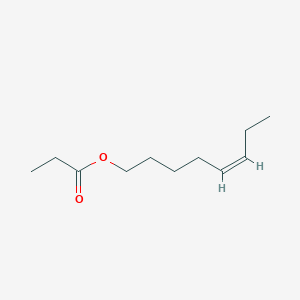

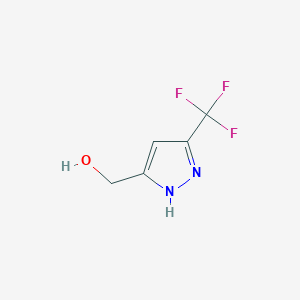

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is a chemical compound that has been studied for various applications. It is also known as 4-azasaccharine . This compound has been found to be a promising scaffold in the synthesis of potent necroptosis inhibitors .

Synthesis Analysis

The synthesis of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide involves the [4 + 2] cycloaddition of α, β-unsaturated hydrazones . In another study, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues were synthesized from commercially available substances in moderate to good yields .Molecular Structure Analysis

The molecular structure of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is characterized by a pyridine ring fused with an isothiazole ring. The compound’s structure has been confirmed through nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Chemical Reactions Analysis

The chemical reactions involving Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide are primarily cycloadditions. For instance, the [4 + 2] cycloaddition of α, β-unsaturated hydrazones with isothiazol-3(2H)-on 1,1-dioxide derivatives affords different products depending on the solvent used .Physical and Chemical Properties Analysis

The physical and chemical properties of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide derivatives have been studied using UV-Vis absorption and fluorescence spectroscopy. The results showed differences between emission spectra in ethanol and n-hexane solution (solvatochromism) for both new compounds .Wissenschaftliche Forschungsanwendungen

Hemmung von RIPK1

Es wurde festgestellt, dass Derivate von Isothiazolo[5,4-b]pyridin-3(2H)-on 1,1-dioxid potente Inhibitoren des Rezeptor-interagierenden Proteinkinase-1 (RIPK1) sind, eines Proteins, das an der Nekroptose-Kaskade beteiligt ist . Nekroptose reguliert die entzündliche Signalgebung und den Zelltod bei einer Vielzahl von Krankheiten, einschließlich entzündlicher und neurodegenerativer Erkrankungen . So zum Beispiel blockierte Verbindung 56, ein Derivat von this compound, die Nekroptose sowohl in menschlichen als auch in Mäusezellen effektiv .

Anti-SIRS-Aktivität

Dieselbe Verbindung 56 zeigte auch eine potente in vivo Anti-SIRS (Systemisches Entzündungsreaktionssyndrom)-Aktivität . Eine Vorbehandlung mit dieser Verbindung reduzierte die Hypothermie und den tödlichen Schock im Mausmodell des systemischen Entzündungsreaktionssyndroms signifikant .

Gerüst für Nekroptose-Inhibitoren

Das Isothiazolo[5,4-b]pyridin-Grundgerüst von this compound hat sich als vielversprechendes Gerüst für die Entwicklung potenter Nekroptose-Inhibitoren erwiesen .

Hemmung der Cyclin G-assoziierten Kinase

Disubstituierte Isothiazolo[4,3-b]pyridine, die strukturell dem this compound ähnlich sind, sind bekannte Inhibitoren der Cyclin G-assoziierten Kinase (GAK) . GAK ist an einer Vielzahl von zellulären Aktivitäten beteiligt, darunter Proteinsynthese, Zellproliferation und -differenzierung sowie Zellteilung durch Mitose .

Rolle im Trans-Golgi-Netzwerk zum Lysosomen-Verkehr

GAK, das durch Verbindungen gehemmt werden kann, die dem this compound ähnlich sind, spielt eine wichtige Rolle im Trans-Golgi-Netzwerk für den Lysosomen-Verkehr .

Clathrin-vermittelte Endozytose

GAK ist auch essentiell für die Clathrin-vermittelte Endozytose, ein Prozess, der durch Verbindungen beeinflusst werden kann, die dem this compound ähnlich sind<a aria-label="2: " data-citationid="5e9f7041-d627-7640-181

Wirkmechanismus

Target of Action

The primary target of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is Receptor-interacting protein kinase-1 (RIPK1) . RIPK1 is involved in the necroptosis pathway, which regulates inflammatory signaling and cell death in a variety of diseases, including inflammatory and neurodegenerative disorders .

Mode of Action

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide, also known as compound 56, effectively blocks necroptosis in both human and mouse cells . This binding inhibits RIPK1 phosphorylation, as confirmed by a kinase functional assay .

Biochemical Pathways

The compound’s action on RIPK1 affects the necroptosis pathway . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By inhibiting RIPK1, the compound prevents the progression of necroptosis, thereby reducing inflammatory signaling and cell death .

Pharmacokinetics

Compound 56 displays excellent cross-species liver microsomal metabolic stability (t1/2 > 90 min) . This suggests that the compound has good bioavailability and can remain active in the body for a significant period of time. Furthermore, compound 56 exhibits favorable in vitro safety profiles in hERG and CYP assays , indicating a low risk of adverse effects.

Result of Action

The inhibition of RIPK1 by compound 56 leads to a reduction in necroptosis, inflammatory signaling, and cell death . In a systemic inflammatory response syndrome mice model, pre-treatment with compound 56 significantly reduced hypothermia and lethal shock .

Biochemische Analyse

Biochemical Properties

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide plays a crucial role in biochemical reactions, particularly as an inhibitor of receptor-interacting protein kinase-1 (RIPK1). This enzyme is involved in the necroptosis pathway, which regulates inflammatory signaling and cell death. The compound has been shown to effectively inhibit RIPK1 phosphorylation, thereby blocking necroptosis in both human and mouse cells . The interaction between Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide and RIPK1 is characterized by a high binding affinity (Kd = 13 nM), while it does not significantly bind to RIPK3 (Kd > 10,000 nM) .

Cellular Effects

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide has profound effects on various cell types and cellular processes. It influences cell function by inhibiting necroptosis, a form of programmed cell death. This inhibition is crucial in preventing inflammatory responses and cell death in diseases such as inflammatory and neurodegenerative disorders . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is significant, as it modulates the necroptosis pathway and reduces inflammatory signaling .

Molecular Mechanism

The molecular mechanism of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide involves its binding to RIPK1, leading to the inhibition of RIPK1 phosphorylation. This inhibition prevents the activation of downstream signaling pathways involved in necroptosis . The compound’s high binding affinity to RIPK1 and its ability to block necroptosis at low concentrations (EC50 = 1-5 nM) highlight its potency and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide has demonstrated excellent stability and metabolic properties. The compound exhibits cross-species liver microsomal metabolic stability with a half-life greater than 90 minutes . Long-term studies have shown that the compound maintains its inhibitory effects on necroptosis over extended periods, making it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide vary with different dosages in animal models. At low doses, the compound effectively inhibits necroptosis without causing significant adverse effects . At higher doses, there may be potential toxic effects, although specific data on toxicity thresholds are limited

Metabolic Pathways

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is involved in metabolic pathways related to its role as a necroptosis inhibitor. The compound interacts with enzymes such as RIPK1, modulating its activity and preventing the phosphorylation events necessary for necroptosis . This interaction affects metabolic flux and metabolite levels associated with inflammatory signaling pathways .

Transport and Distribution

Within cells and tissues, Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is transported and distributed efficiently. The compound’s favorable physicochemical properties facilitate its uptake and distribution across cellular membranes . It interacts with transporters and binding proteins that aid in its localization and accumulation in target tissues .

Subcellular Localization

Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide is localized within specific subcellular compartments, where it exerts its inhibitory effects on RIPK1. The compound’s targeting signals and post-translational modifications direct it to compartments involved in necroptosis regulation, such as the cytoplasm and mitochondria . This localization is crucial for its activity and function in preventing cell death and inflammation .

Eigenschaften

IUPAC Name |

1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3S/c9-5-4-2-1-3-7-6(4)12(10,11)8-5/h1-3H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYWYQFLITLNVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)S(=O)(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567455 | |

| Record name | 1H-1lambda~6~-[1,2]Thiazolo[5,4-b]pyridine-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138417-40-0 | |

| Record name | 1H-1lambda~6~-[1,2]Thiazolo[5,4-b]pyridine-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H,3H-1lambda6-[1,2]thiazolo[5,4-b]pyridine-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the main focus of the research papers provided?

A1: The research papers primarily focus on the synthesis of 2-substituted Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxides. Both papers detail the synthetic methodologies employed to obtain these compounds. [, ]

Q2: Are there any applications of 2-substituted Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxides mentioned in the provided research?

A2: No, the research papers do not delve into potential applications of these compounds. They primarily focus on the chemical synthesis. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Oxo-2,3-dihydro-1H-benzo[d]pyrrolo[2,1-b]-thiazole-3a-carboxylic acid](/img/structure/B177620.png)

![N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide](/img/structure/B177624.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B177626.png)

![2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B177628.png)